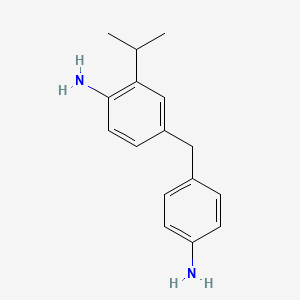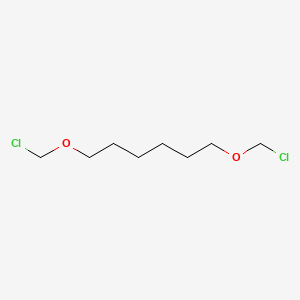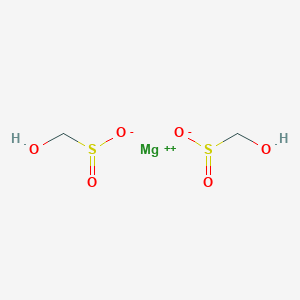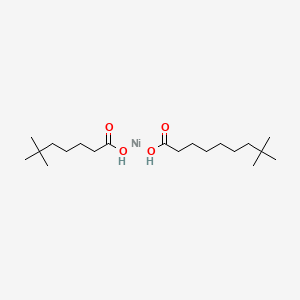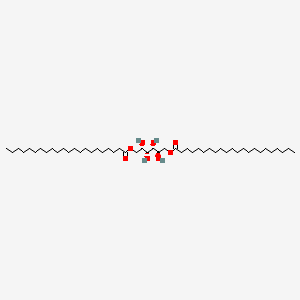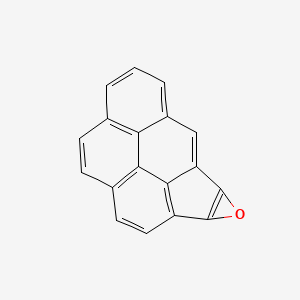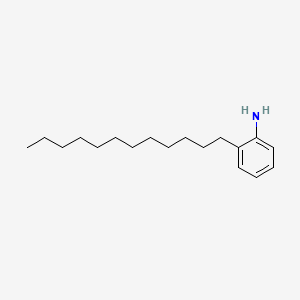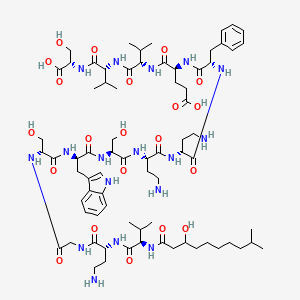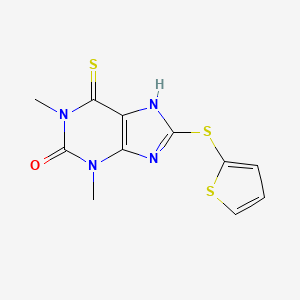
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is a complex organic compound that features a purine core substituted with thiophene and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a purine precursor under controlled conditions. The reaction may involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) to introduce the sulfanyl groups. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be integral to the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized purine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and thiophene groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Purine derivatives: Compounds like 6-thioguanine and 8-azaguanine.
Uniqueness
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is unique due to its combination of a purine core with thiophene and sulfanyl substitutions
Eigenschaften
CAS-Nummer |
6492-89-3 |
|---|---|
Molekularformel |
C11H10N4OS3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one |
InChI |
InChI=1S/C11H10N4OS3/c1-14-8-7(9(17)15(2)11(14)16)12-10(13-8)19-6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
FADQYRZHMULKSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


